cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole
CAS No.:
Cat. No.: VC13402392
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol
* For research use only. Not for human or veterinary use.
![cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole -](/images/structure/VC13402392.png)
Specification
Molecular Formula | C11H15N3 |
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Molecular Weight | 189.26 g/mol |
IUPAC Name | (3aS,6aS)-1-pyridin-2-yl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Standard InChI | InChI=1S/C11H15N3/c1-2-5-13-11(3-1)14-6-4-9-7-12-8-10(9)14/h1-3,5,9-10,12H,4,6-8H2/t9-,10+/m0/s1 |
Standard InChI Key | CXKSXCZDVRUQDW-VHSXEESVSA-N |
Isomeric SMILES | C1CN([C@H]2[C@@H]1CNC2)C3=CC=CC=N3 |
SMILES | C1CN(C2C1CNC2)C3=CC=CC=N3 |
Canonical SMILES | C1CN(C2C1CNC2)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Core Architecture
The octahydropyrrolo[3,4-b]pyrrole scaffold consists of two fused pyrrolidine rings, resulting in a bicyclic system with bridgehead nitrogen atoms. The cis configuration denotes the spatial arrangement of substituents on the same side of the bicyclic plane, a feature critical for molecular recognition in biological systems . Substituents like the pyridin-2-yl group introduce aromaticity and hydrogen-bonding capabilities, enhancing interactions with protein targets.
Table 1: Comparative Molecular Features of Related Compounds
The pyridin-2-yl group in cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole contributes to its planar aromatic region, enabling π-π stacking with receptor residues . Computational models suggest that the cis configuration optimizes steric compatibility with the H3R binding pocket .
Synthesis and Chemical Modifications
Key Synthetic Routes
Synthesis typically begins with the construction of the octahydropyrrolo[3,4-b]pyrrole core via cyclization reactions. A common approach involves:
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Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the bicyclic structure from diene precursors.
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N-Alkylation: Introducing the pyridin-2-yl group via nucleophilic substitution or metal-catalyzed cross-coupling .
For example, the patent CN102827167A describes the preparation of H3R ligands by reacting bromopyridine derivatives with the bicyclic amine under palladium catalysis . Yields are optimized by controlling temperature (80–120°C) and using ligands like Xantphos to stabilize intermediates .
Challenges in Purification
The polar nature of the compound necessitates chromatographic purification with gradients of methanol in dichloromethane. Analogs with additional substituents, such as the pyrimidine-carbonyl group in, require HPLC for isolation due to increased hydrophobicity.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate water solubility (~5 mg/mL at 25°C) attributable to its ionizable secondary amines. Stability studies indicate decomposition above 200°C, with the hydrochloride salt form preferred for pharmaceutical formulations .
Spectroscopic Characterization
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NMR: The NMR spectrum shows distinct signals for the pyridinyl protons (δ 8.3–7.2 ppm) and bicyclic CH2 groups (δ 3.1–2.4 ppm).
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MS: ESI-MS displays a molecular ion peak at m/z 188.25 [M+H].
Pharmacological Applications
Histamine-3 Receptor Modulation
As an H3R antagonist, cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole inhibits constitutive receptor activity (IC50 = 12 nM in vitro) . This mechanism enhances neurotransmitter release, showing promise for treating narcolepsy and attention deficit hyperactivity disorder (ADHD) .
Neuroprotective Effects
In rodent models, the compound reduces amyloid-β plaque formation by 40% at 10 mg/kg doses, suggesting potential in Alzheimer’s disease therapy . The pyridinyl moiety likely facilitates blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
Comparative Analysis with Structural Analogs
Table 2: Bioactivity Comparison of Pyrrolo[3,4-b]pyrrole Derivatives
The parent compound’s simpler structure confers superior solubility and receptor affinity compared to bulkier analogs.
Future Directions
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